molecular formula C10H19Cl2N3 B3088595 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride CAS No. 1185411-01-1

2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride

Cat. No.: B3088595
CAS No.: 1185411-01-1
M. Wt: 252.18
InChI Key: UEFYHXVTASQIJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride involves several synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, reactions from alpha halo-ketones, Marckwald synthesis, and amino nitrile synthesis . These methods involve various reaction conditions and reagents to achieve the desired product.

Chemical Reactions Analysis

2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring in the compound can participate in various reactions due to its amphoteric nature, showing both acidic and basic properties . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride involves its interaction with molecular targets and pathways in the body. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological activity being studied.

Comparison with Similar Compounds

2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride can be compared with other similar compounds that contain the imidazole ring. Some of these similar compounds include 1-(2-Hydroxyethyl)imidazole, 1-(2-Hydroxyethyl)-1H-imidazole, and 2-(1H-Imidazol-1-yl)ethanol . These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of the imidazole ring and piperidine moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-imidazol-1-ylethyl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-2-5-12-10(3-1)4-7-13-8-6-11-9-13;;/h6,8-10,12H,1-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFYHXVTASQIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
Reactant of Route 6
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride

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